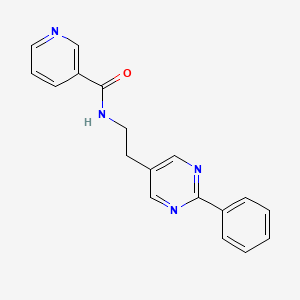N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide
CAS No.: 2034603-67-1
Cat. No.: VC7102222
Molecular Formula: C18H16N4O
Molecular Weight: 304.353
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034603-67-1 |
|---|---|
| Molecular Formula | C18H16N4O |
| Molecular Weight | 304.353 |
| IUPAC Name | N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C18H16N4O/c23-18(16-7-4-9-19-13-16)20-10-8-14-11-21-17(22-12-14)15-5-2-1-3-6-15/h1-7,9,11-13H,8,10H2,(H,20,23) |
| Standard InChI Key | LJAPXEIFDYFQPH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CN=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-(2-(2-Phenylpyrimidin-5-yl)ethyl)nicotinamide consists of three primary components:
-
Nicotinamide core: A pyridine-3-carboxamide group, which is essential for NAD+/NADH redox reactions and cellular energy metabolism .
-
Ethyl linker: A two-carbon chain connecting the nicotinamide and pyrimidine moieties, influencing molecular flexibility and solubility.
-
2-Phenylpyrimidin-5-yl group: A substituted pyrimidine ring with a phenyl group at the 2-position, a common pharmacophore in kinase inhibitors and DNA damage response modulators .
The molecular formula is C₁₉H₁₈N₄O, with a molecular weight of 318.38 g/mol. Key calculated physicochemical properties include:
The pyrimidine and phenyl groups contribute to moderate lipophilicity, suggesting potential membrane permeability but limited aqueous solubility .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach:
-
Nicotinamide activation: Conversion of nicotinic acid to nicotinoyl chloride or a mixed anhydride for amide bond formation.
-
Amine precursor synthesis: Preparation of 2-(2-phenylpyrimidin-5-yl)ethylamine via:
-
Suzuki-Miyaura coupling to install the phenyl group on pyrimidine.
-
Reductive amination or nucleophilic substitution to introduce the ethylamine chain.
-
Stepwise Synthesis Protocol (Hypothetical)
Step 1: Synthesis of 5-(2-aminoethyl)-2-phenylpyrimidine
-
React 2-phenylpyrimidine-5-carbaldehyde with nitroethane via Henry reaction, followed by catalytic hydrogenation to yield the primary amine .
Step 2: Nicotinamide coupling
-
Combine the amine intermediate with nicotinoyl chloride in dichloromethane under Schotten-Baumann conditions (e.g., using triethylamine as a base) .
-
Purify via recrystallization (e.g., ethanol/water) to isolate the final product.
Yield Optimization:
-
Analogous reactions for N-(2-hydroxyethyl)nicotinamide achieved 96.6% yield using ethanolamine and ethyl nicotinate under reflux . Adjusting stoichiometry and temperature may enhance efficiency.
Biological Activity and Mechanism of Action
Putative Targets and Pathways
The compound’s structure suggests dual mechanisms:
-
NAD+ metabolism modulation: The nicotinamide moiety may act as a precursor for NAD+, influencing sirtuin activity or DNA repair .
-
Kinase or deubiquitinase inhibition: The 2-phenylpyrimidine group is structurally similar to USP1/UAF1 inhibitors (e.g., ML323), which block deubiquitination of PCNA and induce cancer cell death .
| Parameter | Prediction | Tool/Reference |
|---|---|---|
| Gastrointestinal absorption | High | SwissADME |
| Blood-brain barrier permeation | Low | BOILED-Egg model |
| CYP450 inhibition | Unlikely | PreADMET |
| P-glycoprotein substrate | No | SwissADME |
Toxicity Considerations
-
Mutagenicity: Pyrimidine derivatives are generally low-risk, but phenyl groups may require metabolic stability studies.
-
Acute toxicity: Estimated LD₅₀ (rat, oral) > 1000 mg/kg based on nicotinamide’s safety profile .
Regulatory and Industrial Applications
Therapeutic Development
-
Oncology: As a potential USP1/UAF1 inhibitor for NSCLC or leukemia .
-
Metabolic disorders: NAD+ supplementation for age-related diseases .
Patent Landscape
-
No direct patents found for this compound, but pyrimidine-amide hybrids are claimed in WO2015179431 (USP1 inhibitors) and EP2896629 (kinase modulators).
Challenges and Future Directions
Knowledge Gaps
-
Synthetic validation: Requires experimental confirmation of hypothesized routes.
-
Target engagement: Lack of enzymatic or cellular data for USP1/UAF1 inhibition.
Research Priorities
-
Structure-activity relationship (SAR): Modify the ethyl linker or pyrimidine substituents to optimize potency.
-
In vivo efficacy: Test in xenograft models paired with cisplatin or PARP inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume